Boc-His(3-Bom)-Osu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Function in Peptide Synthesis

The primary application of Boc-His(3-Bom)-Osu lies in solid-phase peptide synthesis (SPPS). SPPS is a technique for creating peptides (chains of amino acids) by sequentially coupling amino acid building blocks on a solid support. Boc-His(3-Bom)-Osu functions as a pre-activated building block for incorporating L-histidine with a protected side chain into the growing peptide chain.

The Bom protecting group on the imidazole ring of histidine prevents unwanted side reactions during peptide chain elongation. The OSU ester group at the C-terminus acts as a reactive moiety, readily forming an amide bond with the free amino group of the incoming amino acid in the chain. This simplifies the coupling process and improves the efficiency of peptide synthesis.

Advantages of Boc-His(3-Bom)-Osu

Boc-His(3-Bom)-Osu offers several advantages over other activated histidine derivatives in peptide synthesis:

- Site-Selective Labeling: The Bom group selectively protects the Nε nitrogen of the imidazole ring, leaving the Nπ nitrogen available for further functionalization if desired. This allows for site-specific conjugation of probes or modifications to the histidine residue in the final peptide.

- Improved Solubility: The Bom group enhances the solubility of Boc-His(3-Bom)-Osu in organic solvents commonly used in peptide synthesis, facilitating efficient coupling reactions.

- Reduced Racemization: The OSU ester activation minimizes racemization (undesired conversion to the D-isomer) of the histidine residue during coupling, ensuring the chirality of the final peptide product [].

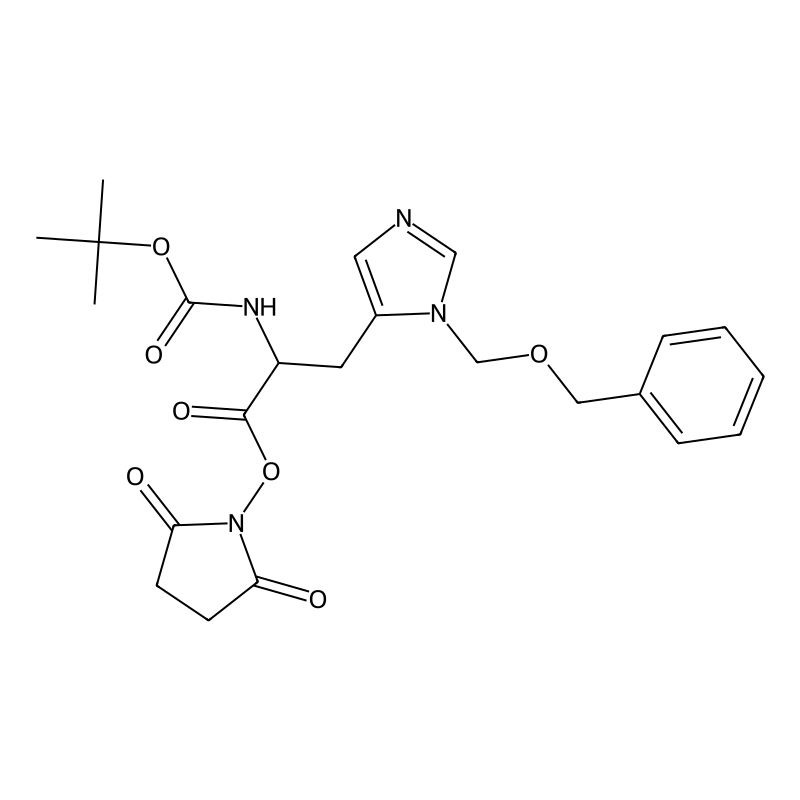

Boc-His(3-Bom)-Osu is a derivative of histidine, specifically designed for use in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protective group on the amino group and a 3-benzyl-oxycarbonyl (Bom) group on the imidazole side chain. The N-hydroxysuccinimide (Osu) moiety allows for efficient coupling reactions with nucleophiles, making it an important reagent in solid-phase peptide synthesis. Its structure can be represented by the chemical formula C23H28N4O7, indicating the presence of multiple functional groups that facilitate its reactivity and stability in various chemical environments .

Boc-His(3-Bom)-Osu functions as a coupling reagent in peptide synthesis. Its mechanism involves the activated Osu ester reacting with the free amino group of another peptide fragment, forming a new amide bond (peptide bond) and releasing the Osu-H byproduct []. This reaction is particularly valuable because it avoids the use of harsh reaction conditions and activating agents often required in traditional peptide synthesis methods [].

Boc-His(3-Bom)-Osu is primarily involved in peptide bond formation through several key reactions:

- Substitution Reactions: The Osu group can be substituted by nucleophiles, such as amines, to form stable amide bonds. This reaction is critical for coupling Boc-His(3-Bom)-Osu with other amino acids or peptides during synthesis .

- Deprotection Reactions: The Boc group can be removed under acidic conditions (typically using trifluoroacetic acid), allowing the free amine to participate in subsequent coupling reactions .

- Racemization Prevention: The Bom group effectively suppresses racemization during peptide synthesis, which is crucial for maintaining the stereochemical integrity of the resulting peptides .

Boc-His(3-Bom)-Osu exhibits significant biological relevance due to its role as an amino acid building block in peptides. Peptides synthesized using this compound often demonstrate various biological activities, including:

- Antimicrobial Properties: Some peptides derived from Boc-His(3-Bom)-Osu have shown effectiveness against bacterial and viral pathogens .

- Immunological Functions: Peptides containing histidine residues are known to interact with various receptors and enzymes involved in immune responses .

The synthesis of Boc-His(3-Bom)-Osu involves several key steps:

- Protection of Histidine: The imidazole ring of histidine is protected with the Bom group to prevent unwanted reactions during subsequent steps.

- Formation of the Osu Derivative: The Boc group is introduced to the amino terminus of histidine, followed by the attachment of the Osu moiety. This typically involves coupling reactions using suitable activating agents .

- Purification: The final product is purified using techniques such as chromatography to isolate Boc-His(3-Bom)-Osu from any unreacted starting materials or byproducts .

Boc-His(3-Bom)-Osu is utilized in various applications, particularly in peptide synthesis:

- Peptide Synthesis: It serves as a versatile building block for synthesizing biologically active peptides used in pharmaceuticals and research.

- Drug Development: Compounds synthesized from Boc-His(3-Bom)-Osu are explored for their potential therapeutic effects against various diseases, including infections and cancers .

Studies on Boc-His(3-Bom)-Osu have focused on its interactions with biological targets:

- Receptor Binding: Research indicates that peptides synthesized using this compound can bind effectively to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit enzymes linked to disease processes, showcasing their potential as drug candidates .

Boc-His(3-Bom)-Osu can be compared with other histidine derivatives that are commonly used in peptide synthesis. Here are some notable compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Boc-His(Bom)-OH | Histidine derivative with a Bom protecting group | Less reactive than Boc-His(3-Bom)-Osu |

| Fmoc-His(Bom)-OH | Fmoc-protected histidine derivative | Utilizes a different protecting strategy |

| Z-His(Bom)-OH | Z-protected histidine derivative | Offers alternative protection scheme |

Boc-His(3-Bom)-Osu stands out due to its specific combination of protective groups that enhance its stability and reactivity, making it particularly effective for solid-phase peptide synthesis where racemization needs to be minimized .